molecular formula C12H8ClFOS B8285804 5-Chloro-2-(3-fluoro-phenylsulfanyl)-phenol

5-Chloro-2-(3-fluoro-phenylsulfanyl)-phenol

Cat. No. B8285804
M. Wt: 254.71 g/mol
InChI Key: SQVBTFSPMHPNJS-UHFFFAOYSA-N
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Patent
US07612068B2

Procedure details

A solution of 4-chloro-1-(3-fluoro-phenylsulfanyl)-2-methoxybenzene (3.12 g, 11.6 mmol) in dry toluene (60 mL) was cooled to 0° C. Neat BBr3 (1.50 mL, 15.9 mmol) was added dropwise and the mixture was allowed to reach room temperature overnight. The mixture was quenched by the addition of H2O/ice (50 mL) and diethyl ether (50 mL). The aqueous layer was extracted with diethylether (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and adsorbed onto silica gel. After flash chromatography using silica gel, eluting with heptanes/EtOAc, 95:5, the title compound was obtained as a light yellow oil (2.26 g, 77%).
Name
4-chloro-1-(3-fluoro-phenylsulfanyl)-2-methoxybenzene
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=2)=[C:4]([O:16]C)[CH:3]=1.B(Br)(Br)Br>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[CH:10]=2)=[C:4]([OH:16])[CH:3]=1

Inputs

Step One
Name
4-chloro-1-(3-fluoro-phenylsulfanyl)-2-methoxybenzene
Quantity
3.12 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)SC1=CC(=CC=C1)F)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of H2O/ice (50 mL) and diethyl ether (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethylether (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
WASH
Type
WASH
Details
eluting with heptanes/EtOAc, 95:5

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)O)SC1=CC(=CC=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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